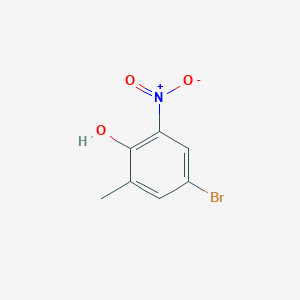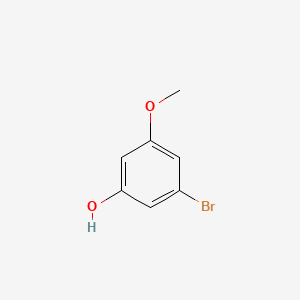
1-Propyl-1H-pyrazol-3-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-1H-pyrazole-3-carbaldehyde (1-PPC) is an organic compound belonging to the class of pyrazoles. It is a colorless solid with a molecular formula C5H7N2O and a molecular weight of 115.12 g/mol. It is soluble in water and is mainly used in laboratory experiments as a reagent for the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Potenzielle Therapeutische Anwendungen
“1-Propyl-1H-pyrazol-3-carbaldehyd” wurde als Kernstruktur bei der Synthese verschiedener pharmakologisch aktiver Verbindungen identifiziert. Pyrazolderivate sind für ihre breite Palette an biologischen Aktivitäten bekannt, darunter antibakterielle, entzündungshemmende, krebshemmende, schmerzlindernde, krampflösende, antihelminthische, antioxidative und herbizide Eigenschaften . Diese Verbindung könnte als Vorläufer bei der Entwicklung neuer Therapeutika dienen, die auf diese Bereiche abzielen.
Chemische Synthese: Baustein für heterocyclische Verbindungen
In der chemischen Synthese ist “this compound” ein wertvolles Zwischenprodukt zur Konstruktion komplexerer heterocyclischer Strukturen. Es kann verschiedene chemische Reaktionen wie Cycloadditionen und Kondensationen eingehen, um diverse heterocyclische Verbindungen zu bilden, die in der medizinischen Chemie und Materialwissenschaft von entscheidender Bedeutung sind .
Materialwissenschaft: Entwicklung funktioneller Materialien
Der Pyrazolrest ist integraler Bestandteil der Gestaltung funktioneller Materialien, da er in der Lage ist, π-π-Wechselwirkungen und Wasserstoffbrückenbindungen einzugehen. “this compound” könnte bei der Herstellung neuartiger Materialien mit spezifischen elektronischen, optischen oder mechanischen Eigenschaften verwendet werden, die für die Entwicklung fortschrittlicher Technologien entscheidend sind .
Biologische Forschung: Untersuchung bioaktiver Moleküle
Die Derivate dieser Verbindung haben eine signifikante Bioaktivität gezeigt, was sie für biologische Studien in Bezug auf Enzyminhibition, Rezeptorbindung und Genexpressionsmodulation geeignet macht. Forscher können “this compound” verwenden, um Derivate für diese Studien zu synthetisieren, was zu unserem Verständnis biologischer Prozesse und Krankheitsmechanismen beiträgt .
Umweltwissenschaft: Umweltfreundliche Pestizide
Aufgrund seiner potenziellen herbiziden Aktivität könnte “this compound” zur Entwicklung umweltfreundlicher Pestizide erforscht werden. Seine Derivate könnten eine sicherere Alternative zu herkömmlichen Chemikalien bieten, die Umweltauswirkungen reduzieren und nachhaltige landwirtschaftliche Praktiken fördern .
Landwirtschaft: Pflanzenwachstumsregulierung
Der Pyrazolring ist in vielen Verbindungen mit pflanzenwachstumsregulierenden Eigenschaften vorhanden. “this compound” könnte ein Ausgangspunkt für die Synthese neuer Agrochemikalien sein, die darauf abzielen, den Ernteertrag und die Resistenz gegen Krankheiten zu verbessern, und so die Bemühungen zur globalen Ernährungssicherheit unterstützen .
Zukünftige Richtungen
The future directions for research on “1-propyl-1H-pyrazole-3-carbaldehyde” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, and detailed study of their biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for the development of new therapeutic agents .
Biochemische Analyse
Biochemical Properties
1-Propyl-1H-pyrazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between 1-propyl-1H-pyrazole-3-carbaldehyde and aldehyde dehydrogenase is crucial for understanding its metabolic pathways and potential therapeutic applications .
Cellular Effects
The effects of 1-propyl-1H-pyrazole-3-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, 1-propyl-1H-pyrazole-3-carbaldehyde has been found to affect the activity of key signaling molecules such as protein kinases and transcription factors .
Molecular Mechanism
At the molecular level, 1-propyl-1H-pyrazole-3-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can result in altered pharmacokinetics and drug interactions. Additionally, 1-propyl-1H-pyrazole-3-carbaldehyde can modulate gene expression by interacting with transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-propyl-1H-pyrazole-3-carbaldehyde in laboratory settings are critical for its application in research. Over time, this compound can undergo degradation, leading to changes in its biochemical properties. Studies have shown that 1-propyl-1H-pyrazole-3-carbaldehyde remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can accelerate its degradation, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 1-propyl-1H-pyrazole-3-carbaldehyde vary with different dosages in animal models. At low doses, it has been observed to exhibit minimal toxicity and significant therapeutic potential. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of optimizing dosage regimens for potential therapeutic applications .
Metabolic Pathways
1-Propyl-1H-pyrazole-3-carbaldehyde is involved in several metabolic pathways. It is metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450. These metabolic pathways result in the formation of various metabolites, which can have distinct biological activities. Understanding the metabolic fate of 1-propyl-1H-pyrazole-3-carbaldehyde is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 1-propyl-1H-pyrazole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the bioavailability and therapeutic efficacy of 1-propyl-1H-pyrazole-3-carbaldehyde .
Subcellular Localization
1-Propyl-1H-pyrazole-3-carbaldehyde exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by targeting signals and post-translational modifications. The subcellular distribution of 1-propyl-1H-pyrazole-3-carbaldehyde can significantly impact its biological activity and therapeutic potential .
Eigenschaften
IUPAC Name |
1-propylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5-6H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRQWOQUTNBRGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006349-16-1 |
Source


|
| Record name | 1-propyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














